molecular formula C11H9NO4 B182142 3-Phthalimidopropionic acid CAS No. 3339-73-9

3-Phthalimidopropionic acid

Cat. No.: B182142
CAS No.: 3339-73-9
M. Wt: 219.19 g/mol
InChI Key: DXXHRZUOTPMGEH-UHFFFAOYSA-N
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Description

3-Phthalimidopropionic acid is an organic compound with the molecular formula C11H9NO4. It is a white crystalline powder known for its stability and solubility in methanol . This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phthalimidopropionic acid can be synthesized through the reaction of phthalic anhydride with β-alanine. The reaction typically involves heating phthalic anhydride with β-alanine in the presence of a suitable solvent such as acetic acid . The reaction mixture is then cooled, and the product is crystallized out.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Phthalimidopropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Phthalimidopropionic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Phthalimidopropionic acid
  • 4-Amino-L-phenyl-N-phthalylalanine ethyl ester
  • DL-2-Aminopropionic anhydride
  • O-Phthalimide

Comparison: 3-Phthalimidopropionic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in both research and industrial applications .

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXHRZUOTPMGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187019
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3339-73-9
Record name N-Phthaloyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3339-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Phthalimidopropionic acid
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Record name 3339-73-9
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Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid
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Record name 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionic acid
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Record name 3-PHTHALIMIDOPROPIONIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of β-alanine (89 g) and phthalic anhydride (148 g) was heated at 180° C. to 190° C. for 30 min. The mixture was cooled to 60° C. and ethyl acetate (500 ml) was added, and the mixture was stirred at 0° C. for 1 hr. n-Hexane is added to the reaction mixture and the reactant crystals were collected filteration to afford 219.5 g of 3-phthalimidopropionic acid in colorless crystals.
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of phthalic anhydride (500 g) and β-alanine (267 g) was fused by heating at 200° C. for 15 minutes, and poured into water (1500 ml). The formed precipitate was collected by filtration, and recrystallized from ethanol to give phthaloyl-β-alanine (hereinafter referred to as pht-βAla), yield 537 g, 81.6%.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of isobenzofuran-1,3-dione (20 g, 135 mmol) and 3-aminopropanoic acid (12 g, 135 mmol) was stirred at 170° C. for 6 h. See FIG. 2. Upon reaction completion, the mixture was diluted with water and extracted with DCM (100 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 3-(1,3-dioxoisoindolin-2-yl)propanoic acid 137g (20 g, 69%) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into a 3-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 3-aminopropanoic acid (20 g, 224.48 mmol, 1.00 equiv) and 1,3-dihydro-2-benzofuran-1,3-dione (33.28 g, 224.69 mmol, 1.00 equiv) in acetic acid (1,200 mL). This was followed by the addition of potassium acetate (66.0 g, 672.49 mmol, 3.00 equiv) in several batches at 0° C. The resulting solution was stirred for 3 h at 80° C. in an oil bath. The resulting mixture was concentrated under vacuum. The reaction was then quenched by the addition of 150 mL of water. The solids were collected by filtration. This resulted in 40 g (81%) of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid as a white solid. Rf: 0.15 (in ethyl acetate:petroleum ether=1:1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
33.28 g
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

To a stirred mixture of β-alanine (4.45 g, 50.0 mmoL) and sodium carbonate (5.35 g, 50.5 mmoL) in 100 mL of water is added N-carbethoxyphthalimide (10.95 g, 50.0 mmoL). After 1.5 hour, the reaction slurry is filtered. The filtrate is stirred and the pH adjusted to 1-2 with 4N hydrochloric acid. After 15 minutes, the resulting slurry is filtered and the solid washed with water. The solid is dried in vacuo (60° C., <1 mm) to afford 6.96 g (64%) of N-phthaloyl-β-alanine, which can be alternatively named as 3-phthalimidopropionic acid, as a white powder.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.95 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 3-Phthalimidopropionic acid in co-crystal formation?

A1: this compound readily forms co-crystals with compounds like caffeine []. The crystal structure reveals that the phthalimide ring within this compound remains essentially planar. This planarity, along with the presence of a carboxylic acid group, facilitates hydrogen bonding interactions with co-crystallized molecules. In the case of caffeine, an O—H⋯N hydrogen bond forms between the carboxylic acid group of this compound and a nitrogen atom in caffeine. These interactions are crucial for the stability and packing arrangement within the co-crystal structure [].

Q2: How does the chemical structure of this compound derivatives influence their biological activity?

A2: Research suggests that modifications to the structure of this compound can significantly impact its biological activity, particularly its antibacterial properties []. For instance, introducing a 4-hydroxyphenyl group at the second carbon of the propanoic acid chain led to enhanced antibacterial activity against specific gram-negative bacteria, compared to this compound alone []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological effects of these compounds.

Q3: What are the potential applications of this compound derivatives in medicinal chemistry?

A3: Studies demonstrate that this compound derivatives exhibit promising anti-inflammatory and antinociceptive properties []. Specifically, a derivative formed by reacting this compound with isopropylamine displayed significant analgesic effects in animal models, even surpassing the efficacy of common analgesics like indomethacin []. This finding underscores the potential of this compound derivatives as lead compounds for developing novel pain management therapies.

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